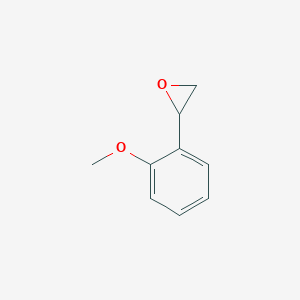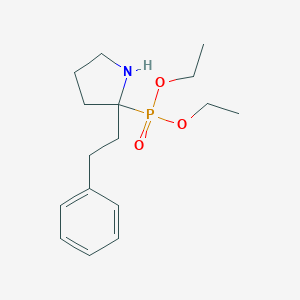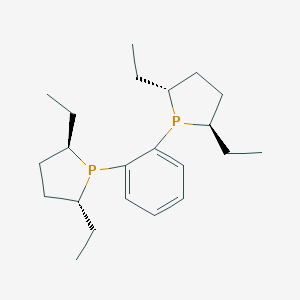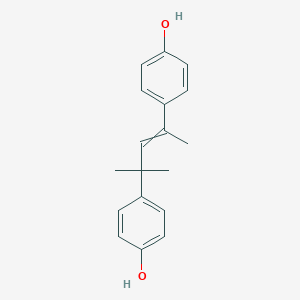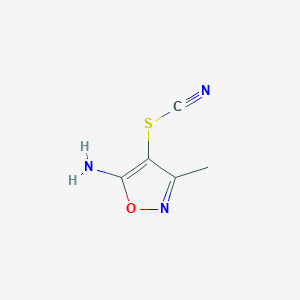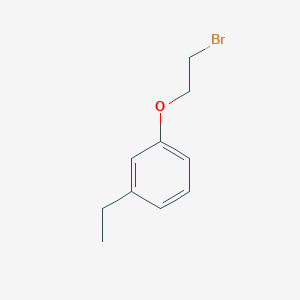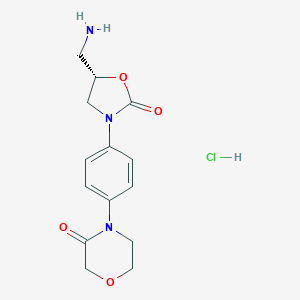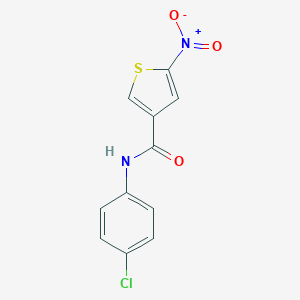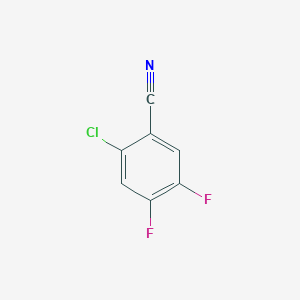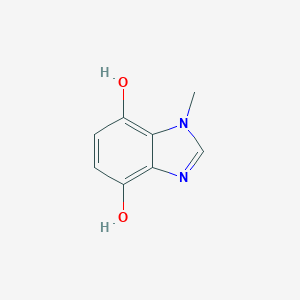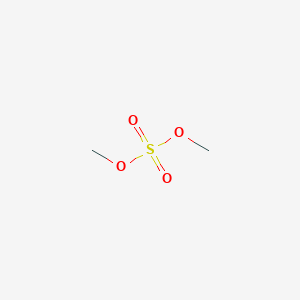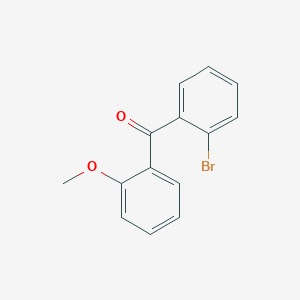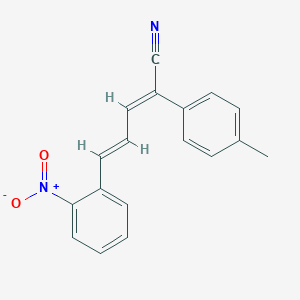
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is complex and not fully understood. However, it is known to undergo a photochemical reaction when exposed to light, resulting in the formation of a highly reactive species. This reactive species can interact with various cellular components, leading to the detection of ROS or the induction of cell death in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile are dependent on its specific application. As a fluorescent probe, it has been shown to selectively detect ROS in cells, providing insight into oxidative stress and inflammation. As a photosensitizer, it has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is its selectivity for ROS detection and its ability to induce cell death in cancer cells. Additionally, its fluorescent properties make it a useful tool for imaging cellular processes. However, its photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unintended reactions.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain inflammatory enzymes. Additionally, further studies on its mechanism of action could lead to the development of more effective cancer therapies. Finally, its use as a tool for the study of protein-protein interactions could lead to a better understanding of cellular signaling pathways.
Synthesemethoden
The synthesis of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-nitrobenzaldehyde, 4-methylbenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
Eigenschaften
CAS-Nummer |
125369-76-8 |
|---|---|
Produktname |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
(2E,4E)-2-(4-methylphenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C18H14N2O2/c1-14-9-11-15(12-10-14)17(13-19)7-4-6-16-5-2-3-8-18(16)20(21)22/h2-12H,1H3/b6-4+,17-7- |
InChI-Schlüssel |
UPYKHGUZZKOQBB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Synonyme |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
